Butyl dihydrogen phosphate

Corrosion inhibition Acidic environments Monoalkyl phosphate esters

Butyl dihydrogen phosphate (CAS 85391-11-3, also referenced as 1623-15-0 for the parent acid) is a mono-alkyl phosphate ester with the molecular formula C₄H₁₁O₄P and a molecular weight of 154.10 g/mol. It is an anionic surfactant characterized by a single butyl chain esterified to a phosphoric acid group.

Molecular Formula C4H11O4P
Molecular Weight 154.10 g/mol
CAS No. 85391-11-3
Cat. No. B7820847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl dihydrogen phosphate
CAS85391-11-3
Molecular FormulaC4H11O4P
Molecular Weight154.10 g/mol
Structural Identifiers
SMILESCCCCOP(=O)(O)O
InChIInChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)
InChIKeyBNMJSBUIDQYHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Dihydrogen Phosphate (CAS 85391-11-3) Properties, Structure, and Procurement Considerations


Butyl dihydrogen phosphate (CAS 85391-11-3, also referenced as 1623-15-0 for the parent acid) is a mono-alkyl phosphate ester with the molecular formula C₄H₁₁O₄P and a molecular weight of 154.10 g/mol [1]. It is an anionic surfactant characterized by a single butyl chain esterified to a phosphoric acid group [1]. This mono-ester configuration imparts distinct hydrophilic-lipophilic balance (HLB) and aggregation behavior compared to its di- and tri-ester analogs [2]. As a medium-strong acid with a pKa₁ of 1.97, it partially ionizes in aqueous solution, contributing to its pH-dependent surface activity and metal chelation properties [3].

Why Substituting Butyl Dihydrogen Phosphate with Other Alkyl Phosphates Compromises Performance: Evidence from Corrosion and Surfactant Studies


Generic substitution of mono-butyl phosphate with longer-chain mono-alkyl phosphates (e.g., hexyl, octyl) or di-/tri-esters (e.g., dibutyl, tributyl phosphate) is scientifically unsound. Chain length directly governs critical micelle concentration (CMC), surfactant behavior, and corrosion inhibition efficacy [1]. Shorter-chain butyl phosphate exhibits fundamentally different aggregation behavior at metal interfaces compared to hexyl and octyl analogs, resulting in quantifiably lower corrosion inhibition efficiency [1]. Conversely, substituting with di- or tri-esters dramatically alters hydrophobicity and water solubility, shifting from water-soluble anionic surfactants to water-insoluble extractants [2]. These differences are not marginal and materially impact performance in applications ranging from acidic corrosion control to metal extraction and emulsion formulation. The following quantitative evidence establishes that butyl dihydrogen phosphate occupies a specific and non-interchangeable performance niche.

Butyl Dihydrogen Phosphate (CAS 85391-11-3): Direct Comparative Performance Data vs. Hexyl, Octyl, and Di/Tri-Ester Analogs


Corrosion Inhibition Efficiency in 0.5 M H₂SO₄: Butyl Phosphate (58.1%) Underperforms vs. Hexyl (82.7%) and Octyl (75.5%) Phosphate

In a head-to-head study using weight loss and electrochemical methods on iron in 0.5 M H₂SO₄ at 25°C, mono-n-butyl phosphate (BP) achieved a maximum inhibition efficiency (IE) of 58.1%. Under identical conditions, mono-n-hexyl phosphate (HP) and mono-n-octyl phosphate (OP) reached 82.7% and 75.5%, respectively [1]. BP consistently showed the lowest IE across all tested concentrations, and its anodic polarization curves nearly overlapped with the blank, indicating minimal suppression of iron dissolution [1].

Corrosion inhibition Acidic environments Monoalkyl phosphate esters

Surfactant Behavior and Critical Micelle Concentration (CMC): Butyl Phosphate Lacks Detectable CMC, Unlike Hexyl and Octyl Analogs

Conductivity measurements in water at 25°C revealed that mono-n-butyl phosphate (BP) exhibits no apparent CMC or characteristic surfactant behavior. In contrast, mono-n-hexyl phosphate (HP) and mono-n-octyl phosphate (OP) display clear CMC values (e.g., 68 ppm for OP) and behave as typical anionic surfactants [1]. This fundamental difference stems from the shorter butyl chain, which provides insufficient hydrophobicity for micelle formation at measurable concentrations.

Surfactant Critical Micelle Concentration Amphiphilic phosphate esters

Acid Strength (pKa₁): Butyl Phosphate (1.97) Is Virtually Indistinguishable from Hexyl and Octyl Analogs

The first acid dissociation constant (pKa₁) for mono-n-butyl phosphate (BP) was measured as 1.97. This value is nearly identical to those of mono-n-hexyl phosphate (HP, 1.97) and mono-n-octyl phosphate (OP, 1.96) [1]. All three are medium-strong acids with similar ionization behavior in aqueous solutions.

Acid dissociation constant Phosphate ester Ionization

Partitioning and Water Solubility: Butyl Phosphate Is Highly Water-Soluble, While Dibutyl Phosphate Is Water-Insoluble

In liquid-liquid extraction systems relevant to nuclear fuel reprocessing (PUREX process), monobutyl phosphate (MBP) partitions preferentially into the aqueous phase, whereas dibutyl phosphate (DBP) remains in the organic phase (e.g., dibutyl ether) [1]. This separation forms the basis for analytical methods that quantify MBP and DBP in tributyl phosphate (TBP) degradation studies [2]. While quantitative partition coefficients are not provided in the cited sources, the qualitative difference is unequivocal: MBP is water-soluble, DBP is not.

Solvent extraction Liquid-liquid extraction Phosphate ester partitioning

Where Butyl Dihydrogen Phosphate (CAS 85391-11-3) Outperforms or Fundamentally Differs from Analogs: Evidence-Backed Procurement Scenarios


Acidic Corrosion Inhibitor Formulations Requiring Lower Surface Affinity

In applications where a strong but not maximum corrosion inhibition effect is needed, or where the formation of dense interfacial layers is undesirable, butyl dihydrogen phosphate (58.1% IE) offers a quantifiably lower performance tier compared to hexyl (82.7% IE) or octyl phosphate (75.5% IE) [1]. This may be advantageous in systems where over-stabilization or interference with subsequent surface treatments is a concern. The data provide a precise baseline for formulators seeking to tune inhibition efficacy.

Non-Surfactant Phosphate Ester Requirements in Aqueous Systems

Unlike its longer-chain counterparts, butyl dihydrogen phosphate does not form micelles in water up to the concentrations tested [1]. This makes it uniquely suited for applications requiring the chemical functionality of a phosphate ester (e.g., acid catalysis, metal chelation, intermediate for phosphorylation) without the complicating effects of surfactant-driven micellization, phase changes, or foam generation. This differentiates it from hexyl and octyl phosphates in aqueous reaction media.

Aqueous-Phase Metal Extraction and Purification in Nuclear or Hydrometallurgical Processes

As a degradation product of tributyl phosphate (TBP) in the PUREX process, monobutyl phosphate (MBP) is a known entity in nuclear fuel reprocessing [1]. Its preferential partitioning to the aqueous phase, in contrast to dibutyl phosphate's organic affinity, is exploited in analytical separations [2]. This fundamental difference in solubility dictates that MBP is procured for aqueous scrub streams or as a hydrophilic ligand in mixed-extractant systems, while DBP is reserved for organic-phase extraction. Researchers modeling TBP degradation or developing novel aqueous-based separation schemes require pure MBP for calibration and mechanistic studies.

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